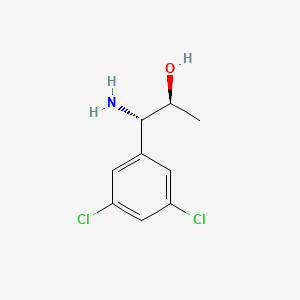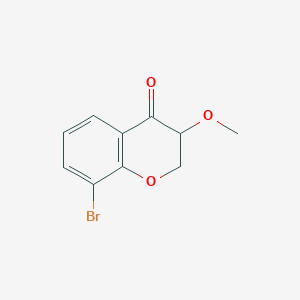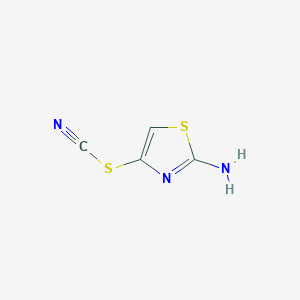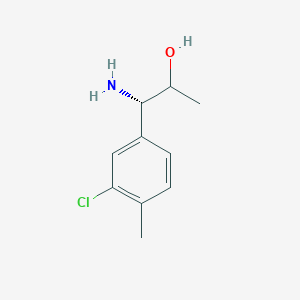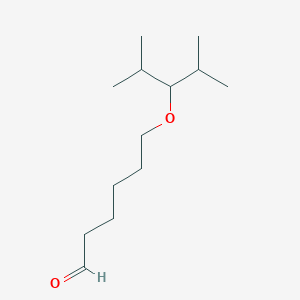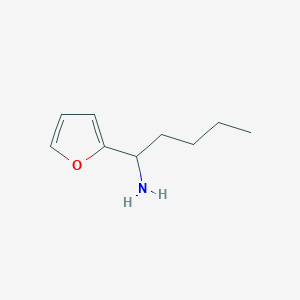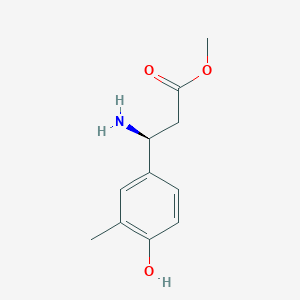
Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate is an organic compound with significant interest in various scientific fields It is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid. One common method includes the reaction of (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and the use of immobilized catalysts can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable catalysts, is becoming increasingly popular in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde.
Reduction: Formation of 3-amino-3-(4-hydroxy-3-methylphenyl)propan-1-ol.
Substitution: Formation of 3-amino-3-(4-chloro-3-methylphenyl)propanoate.
Aplicaciones Científicas De Investigación
Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparación Con Compuestos Similares
Methyl 3-(4-hydroxy-3-methylphenyl)propanoate: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid: The carboxylic acid form, which is more reactive in esterification reactions.
4-Hydroxy-3-methylbenzaldehyde: An oxidation product with different chemical properties.
Uniqueness: Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(3-4-10(7)13)9(12)6-11(14)15-2/h3-5,9,13H,6,12H2,1-2H3/t9-/m0/s1 |
Clave InChI |
JKZRFVPJVAETRX-VIFPVBQESA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)[C@H](CC(=O)OC)N)O |
SMILES canónico |
CC1=C(C=CC(=C1)C(CC(=O)OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13045487.png)

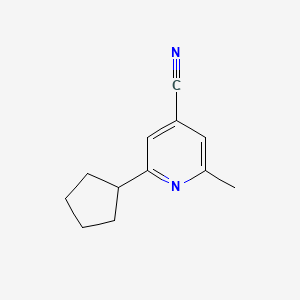
![2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide](/img/structure/B13045520.png)
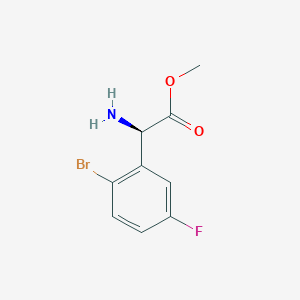
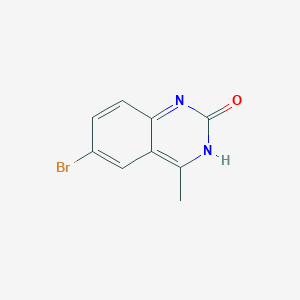
![Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13045530.png)
